2-Ethylhexyl acetate

Description

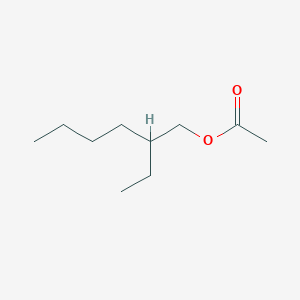

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-6-7-10(5-2)8-12-9(3)11/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYWLLHHWAMFCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Record name | ETHYLHEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6484 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026694 | |

| Record name | 2-Ethylhexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylhexyl acetate appears as a water-white liquid. Insoluble in water and is less dense than water. Flash point 180 °F. Used as a solvent and in perfumes. Liquid or vapors may irritate skin and eyes. Vapors have a fruity, pleasant odor., Liquid, White liquid; [Hawley], A water-white liquid. | |

| Record name | ETHYLHEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6484 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3394 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL HEXYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/977 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

378 °F at 760 mmHg (USCG, 1999), 199 °C, 378 °F | |

| Record name | ETHYLHEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6484 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL HEXYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/977 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

160 °F (USCG, 1999), 82.2 °C, 88 °C (OPEN CUP); 13 °C (CLOSED CUP), 160 °F | |

| Record name | ETHYLHEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6484 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3394 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL HEXYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/977 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

VERY SLIGHTLY SOL IN WATER; MISCIBLE WITH ALCOHOL, OILS, & OTHER ORG SOLVENTS, SOL IN ETHER, ETHANOL, VERY SLIGHTLY SOLUBLE IN WATER | |

| Record name | 2-ETHYLHEXYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.873 at 68 °F (USCG, 1999) - Less dense than water; will float, Sp gr: 0.8718 @ 20 °C/20 °C, 0.873 | |

| Record name | ETHYLHEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6484 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL HEXYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/977 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

5.93 (AIR= 1) | |

| Record name | 2-ETHYLHEXYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.23 [mmHg], 0.23 mm Hg at 25 °C /from experimentally derived coefficients/ | |

| Record name | 2-Ethylhexyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3394 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WATER-WHITE STABLE LIQUID | |

CAS No. |

103-09-3 | |

| Record name | ETHYLHEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6484 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYLHEXYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHEXYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C7K8OA8SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHYLHEXYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL HEXYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/977 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-80 °C | |

| Record name | 2-ETHYLHEXYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-Ethylhexyl acetate chemical and physical properties

An In-depth Technical Guide to 2-Ethylhexyl Acetate

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy access and comparison of data.

Chemical Identity

This compound is an organic compound, specifically an ester of 2-ethylhexanol and acetic acid. It is a colorless liquid with a characteristic mild, fruity odor.[1][2] It is widely used as a solvent in various industrial applications due to its slow evaporation rate and good solvency for a range of resins.[3][4]

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 103-09-3[1][5] |

| Molecular Formula | C₁₀H₂₀O₂[1][5] |

| Molecular Weight | 172.26 g/mol [1][5] |

| SMILES | CCCCC(CC)COC(=O)C[1] |

| InChI Key | WOYWLLHHWAMFCB-UHFFFAOYSA-N[1] |

| Synonyms | Acetic acid, 2-ethylhexyl ester; 2-Ethyl-1-hexanol acetate; β-Ethylhexyl acetate[1][6] |

Physical Properties

The physical properties of this compound are summarized in the table below, providing key data points for laboratory and research applications.

| Property | Value |

| Appearance | Colorless liquid[3][7] |

| Odor | Mild, sweet, fruity[1][7] |

| Boiling Point | 196 to 199 °C[3][7][8] |

| Melting Point | -92 °C to -80 °C[1][3][8] |

| Density | 0.870 to 0.876 g/cm³ at 20-25 °C[3][7][8] |

| Solubility in Water | Very slightly soluble to insoluble (approx. 38.59 mg/L at 25 °C)[1][3][8] |

| Solubility in Organic Solvents | Miscible with alcohol, ether, and other organic solvents[1][3] |

| Vapor Pressure | 0.399 to 0.413 mmHg at 20-25 °C[3][7] |

| Vapor Density | 5.93 (Air = 1)[1][7] |

| Refractive Index | 1.417 to 1.423 at 20 °C[1][3] |

| Flash Point | 71 to 82.2 °C (160 to 180 °F)[1][3][7] |

| Autoignition Temperature | 268 °C (514 °F)[1][7] |

Chemical Properties and Reactivity

This compound is an ester, and its reactivity is characteristic of this functional group. It is generally stable under normal conditions.

-

Hydrolysis: As an ester, it can be hydrolyzed back to 2-ethylhexanol and acetic acid, a reaction that is typically catalyzed by acids or bases.

-

Transesterification: It can undergo transesterification reactions in the presence of a suitable catalyst and another alcohol.

-

Combustibility: It is a combustible liquid and can react with strong oxidizing agents.[5][9]

Experimental Protocols

Detailed methodologies for determining key physical properties are provided below. These are generalized protocols and may require optimization based on specific laboratory conditions and equipment.

Determination of Boiling Point (Capillary Method)

Objective: To determine the boiling point of this compound.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Liquid paraffin or other suitable heating oil

Procedure:

-

Fill the small test tube with 2-3 mL of this compound.

-

Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Suspend the assembly in the Thiele tube filled with heating oil, ensuring that the sample and the thermometer bulb are below the oil level.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

Objective: To determine the density of this compound.

Apparatus:

-

Pycnometer (a specific gravity bottle of known volume)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty, dry pycnometer and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 20 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it. Record the mass (m₂).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and bring it to the same constant temperature in the water bath.

-

Dry the outside of the pycnometer and weigh it. Record the mass (m₃).

-

The density of this compound (ρ) can be calculated using the following formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Solubility in Water

Objective: To determine the approximate solubility of this compound in water.

Apparatus:

-

Test tubes with stoppers

-

Graduated pipettes

-

Vortex mixer or shaker

-

Analytical balance

Procedure:

-

Add a known volume of distilled water (e.g., 10 mL) to a series of test tubes.

-

Using a micropipette, add incrementally increasing, precisely weighed amounts of this compound to each test tube.

-

Stopper the test tubes and shake them vigorously for a set period (e.g., 30 minutes) at a constant temperature.

-

Allow the tubes to stand and observe for any undissolved ester (which will form a separate layer as it is less dense than water).

-

The solubility is determined as the maximum amount of this compound that completely dissolves in the given volume of water. For more precise measurements, analytical techniques such as gas chromatography can be used to determine the concentration of the ester in the aqueous phase of a saturated solution.

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of 2-ethylhexanol with acetic acid, using an acid catalyst.

Reactants:

-

2-Ethylhexanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (catalyst)

Procedure:

-

In a round-bottom flask, combine a measured amount of 2-ethylhexanol and a slight excess of glacial acetic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Add a few boiling chips and set up the apparatus for reflux.

-

Heat the mixture under reflux for a specified time to drive the reaction to completion.

-

After cooling, the reaction mixture is transferred to a separatory funnel and washed successively with water, a dilute sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

-

The final product is purified by distillation.

Applications in Research and Drug Development

While primarily an industrial solvent, this compound has niche applications in research settings. Its use in "proteomics research" has been cited, likely as a solvent for certain sample preparation steps, though this is not its primary role.[10] In the context of drug development, its properties as a solvent may be relevant for the extraction and purification of natural products or for use in certain formulations where a high-boiling, non-polar solvent is required. However, its direct role in drug development is not extensively documented.

Logical Relationships of Properties

The chemical structure of this compound dictates its physical and chemical properties. The following diagram illustrates these relationships.

References

- 1. quora.com [quora.com]

- 2. Cas 103-09-3,this compound | lookchem [lookchem.com]

- 3. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 4. phillysim.org [phillysim.org]

- 5. Density - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. This compound – keytonenergy [keytonenergy.com]

- 10. chem.libretexts.org [chem.libretexts.org]

2-Ethylhexyl Acetate: A Comprehensive Technical Review

CAS Number: 103-09-3 EC Number: 203-079-1

This technical guide provides an in-depth overview of 2-Ethylhexyl acetate, a widely used industrial solvent. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis methodologies, and toxicological profile.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a characteristic mild, fruity odor.[1] It is recognized for its low volatility and is sparingly soluble in water but miscible with many common organic solvents.[1][2] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C10H20O2 | [3] |

| Molecular Weight | 172.26 g/mol | [4] |

| Boiling Point | 199 °C (at 1013 hPa) | [4][5] |

| Melting Point | -92 °C | [4] |

| Density | 0.87 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.418 | [4] |

| Flash Point | 71 °C (160 °F) | [4][6] |

| Vapor Pressure | 0.399 mmHg at 20 °C | [6] |

| Water Solubility | 3.9 mg/L at 20 °C | [3] |

| Log Kow (Octanol/Water Partition Coefficient) | 3.74 (estimated) | [7] |

Synthesis of this compound

The industrial production of this compound is primarily achieved through two main synthetic routes: the esterification of 2-ethylhexanol with acetic acid and the transesterification of methyl acetate with 2-ethylhexanol.

Esterification of 2-Ethylhexanol with Acetic Acid

This process involves the direct reaction of 2-ethylhexanol with acetic acid, typically in the presence of an acid catalyst such as an ion-exchange resin (e.g., Amberlyst-15).[8][9] Toluene is often used as an entrainer to facilitate the removal of water, which is a byproduct of the reaction, thereby driving the equilibrium towards the formation of the ester.[8] This method, particularly when carried out in a reactive distillation column, has been shown to be energy-efficient and capital-intensive.[8]

Experimental Protocol: Entrainer-Based Reactive Distillation

A study by Patidar and Mahajani (2012) outlines a detailed experimental setup for this synthesis method.[8] The core of the experimental setup is a reactive distillation (RD) column.

-

Materials: 2-ethylhexanol, acetic acid, ion-exchange resin (Amberlyst-15) as the catalyst, and toluene as the entrainer.[8]

-

Apparatus: A reactive distillation column equipped with a reboiler, condenser, and a product removal system.[8]

-

Procedure:

-

The ion-exchange resin catalyst is packed within the reactive section of the distillation column.[8]

-

A mixture of 2-ethylhexanol, acetic acid, and toluene is fed into the column.[8]

-

The reboiler provides the necessary heat to initiate and sustain the reaction and distillation.[8]

-

As the esterification reaction proceeds, the water produced forms an azeotrope with toluene and is continuously removed from the top of the column, which shifts the reaction equilibrium towards the product side.[8]

-

The this compound product is collected from the bottom of the column.[8]

-

The process parameters, such as feed ratio, reboiler duty, and reflux ratio, are optimized to achieve high conversion rates.[8]

-

Transesterification of Methyl Acetate with 2-Ethylhexanol

An alternative synthetic route is the transesterification of methyl acetate with 2-ethylhexanol. This reaction is also catalyzed by an acidic catalyst, with strongly acidic cation-exchange resins like NKC-9 being effective.[10][11]

Experimental Protocol: Transesterification Reaction

A detailed experimental procedure for the transesterification synthesis is described in the Asian Journal of Chemistry.[10]

-

Materials: 2-ethylhexanol, methyl acetate, and a strongly acidic cation-exchange resin (NKC-9) as the catalyst.[10]

-

Apparatus: A 250 mL four-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a condenser, and a pressure-equalizing dropping funnel, all placed in a constant temperature water bath.[12]

-

Procedure:

-

Measured quantities of 2-ethylhexanol and the NKC-9 catalyst are charged into the round-bottom flask.[12]

-

The reaction mixture is heated to the desired temperature (e.g., 80 °C).[10]

-

Methyl acetate is added dropwise to the reaction mixture over a period of 2 hours.[12]

-

After the addition is complete, the reaction is allowed to proceed for a specific duration (e.g., 3 hours) while maintaining the temperature.[10][12]

-

Upon cooling, the catalyst is separated from the liquid mixture by vacuum filtration.[12]

-

The final product, this compound, is purified by reduced pressure distillation.[12]

-

Optimal conditions reported for this reaction are a molar ratio of methyl acetate to 2-ethylhexanol of 4:1, a catalyst loading of 20 wt.%, a reaction temperature of 80 °C, and a reaction time of 3 hours, achieving a product yield of 90.90%.[10][11]

-

Logical Relationship: Synthesis of this compound

The following diagram illustrates the two primary synthesis routes for this compound.

Caption: Synthesis pathways for this compound.

Toxicological Profile and Metabolic Pathway

The toxicology of this compound is closely linked to its rapid hydrolysis in the body.

Acute Toxicity

This compound exhibits low acute toxicity. The oral LD50 in rats is reported to be 3000 mg/kg.[5] Inhalation exposure in rats for 6 hours at a concentration of 7.8 mg/L (1106 ppm) resulted in no fatalities.[7] It is classified as a mild skin and eye irritant in rabbits.[7]

Metabolism

Upon absorption, this compound is rapidly hydrolyzed by esterases present in the blood and other tissues into 2-ethylhexanol and acetic acid.[7][13] The half-life for this hydrolysis in blood is approximately 2.3 minutes.[7] Consequently, the systemic toxicity of this compound is largely attributed to its primary metabolite, 2-ethylhexanol.[7][13]

The following diagram illustrates the metabolic breakdown of this compound.

Caption: Metabolic hydrolysis of this compound.

Repeated Dose, Reproductive, and Developmental Toxicity

There is a lack of repeated dose toxicity studies conducted directly with this compound.[7] However, studies on 2-ethylhexanol are often used as a surrogate for assessing these endpoints due to the rapid hydrolysis of the parent ester.[7] Based on data from 2-ethylhexanol, this compound is not considered a reproductive toxicant.[7] Developmental toxicity, such as reduced fetal body weight and skeletal malformations, has been observed with 2-ethylhexanol in rats, but only at high doses that also cause significant maternal toxicity.[7]

Applications in Research and Industry

This compound is a versatile solvent with a wide range of applications, including:

-

Coatings and Lacquers: It is a high-boiling retarder solvent used to improve flow and prevent blushing in nitrocellulose lacquers, baking enamels, and air-dry enamels.[14][15][16]

-

Inks and Dyes: It serves as a solvent in screen inks and in the leather industry for dyeing and finishing processes.[14][15][17]

-

Cleaners and Paint Removers: Due to its solvent properties, it is used as an additive in various cleaning formulations and paint strippers.[15]

-

Fragrances: It is also utilized in the formulation of fragrances.[2][15]

While not directly used in drug development as an active pharmaceutical ingredient, its properties as a solvent may be relevant in certain formulation or manufacturing processes.

References

- 1. This compound | C10H20O2 | CID 7635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - SEQENS [seqens.com]

- 3. This compound | 103-09-3 [chemicalbook.com]

- 4. This compound 99 103-09-3 [sigmaaldrich.com]

- 5. This compound CAS 103-09-3 | 814342 [merckmillipore.com]

- 6. univarsolutions.com [univarsolutions.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. zora.uzh.ch [zora.uzh.ch]

- 14. 2-ethyl hexyl acetate, 103-09-3 [thegoodscentscompany.com]

- 15. This compound – keytonenergy [keytonenergy.com]

- 16. This compound | Eastman [eastman.com]

- 17. This compound Supplier | 103-09-3 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

2-Ethylhexyl acetate molecular weight and formula

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethylhexyl acetate, tailored for researchers, scientists, and professionals in drug development.

This compound is an organic compound, specifically the acetate ester of 2-ethylhexanol. It is a colorless liquid with a mild, sweet odor and is used in various industrial applications, including as a solvent for nitrocellulose, resins, and lacquers.

Core Properties: Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight.

-

Molecular Formula: C10H20O2

-

Molecular Weight: 172.26 g/mol [1]

Physicochemical Data

A summary of the key quantitative physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Weight | 172.26 | g/mol |

| Density | 0.87 | g/mL at 25 °C[2][3][4] |

| Boiling Point | 199 | °C[2][3][4][5][6] |

| Melting Point | -92 | °C[2][5][7] |

| Flash Point | 71 | °C[2][6] |

| Refractive Index | 1.418 | at 20 °C[2][3] |

| Solubility in Water | Slightly soluble |

Logical Relationships of Key Properties

The following diagram illustrates the interconnectedness of the core properties of this compound.

References

- 1. This compound | C10H20O2 | CID 7635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 酢酸2-エチルヘキシル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound CAS#: 103-09-3 [m.chemicalbook.com]

- 5. This compound Supplier | 103-09-3 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 6. univarsolutions.com [univarsolutions.com]

- 7. 2-ethyl hexyl acetate, 103-09-3 [thegoodscentscompany.com]

An In-depth Technical Guide to the Physical Properties of 2-Ethylhexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 2-Ethylhexyl acetate, a widely used solvent in various industrial applications, including pharmaceuticals. This document collates data from multiple sources, presents it in a clear and accessible format, and outlines the standard experimental methodologies for determining these critical physical properties.

Physical Properties of this compound

This compound is a colorless liquid with a characteristic sweet, fruity odor.[1][2] It is recognized for its low volatility and is utilized as a solvent for a range of substances, including nitrocellulose, resins, and in lacquers.[3]

Quantitative Data Summary

The boiling and melting points of this compound are crucial parameters for its application in various processes, influencing its behavior under different temperatures and pressures. The following table summarizes these properties as reported in the scientific literature.

| Physical Property | Value | Conditions |

| Boiling Point | 199 °C | At 1013 hPa (760 mmHg)[1][4][5][6] |

| 196.00 to 199.00 °C | At 760.00 mm Hg | |

| 190-200 °C | Not specified[7] | |

| 216 °C | Not specified[8] | |

| Melting Point | -92 °C | [4][5][6][9] |

| -93 °C | [1][10] | |

| -45 °C | [8][11] |

Experimental Protocols

While specific experimental reports for the determination of the boiling and melting points of this compound are not extensively detailed in publicly available literature, the following are standardized and widely accepted laboratory methods that would be employed for such a determination.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point of a compound like this compound is as follows:

-

Apparatus Setup: A small quantity of this compound (a few milliliters) is placed in a test tube along with a couple of boiling chips to ensure smooth boiling. A thermometer is suspended in the test tube with the bulb positioned just above the liquid surface to measure the temperature of the vapor. The test tube is then heated in a suitable bath (e.g., an oil bath or a heating mantle) to provide uniform heating.

-

Heating and Observation: The heating bath is gradually warmed. As the liquid approaches its boiling point, bubbles will begin to form and the liquid will start to boil.

-

Temperature Reading: The temperature is recorded when it becomes constant, which indicates that the vapor and liquid are in equilibrium. This constant temperature is the boiling point of the liquid.[12]

Determination of Melting Point (Freezing Point)

For a pure substance, the melting point and freezing point are the same. The melting point is the temperature at which a substance changes from a solid to a liquid. For a substance that is a liquid at room temperature, like this compound, the freezing point is determined.

-

Apparatus Setup: A sample of this compound is placed in a small test tube. A thermometer is immersed in the liquid.

-

Cooling: The test tube is placed in a cooling bath (e.g., an ice-salt mixture or a cryostat). The sample is stirred gently and continuously with the thermometer or a separate stirrer to encourage uniform cooling and prevent supercooling.

-

Observation and Data Recording: The temperature is recorded at regular intervals as the substance cools. A plateau in the cooling curve, where the temperature remains constant for a period, indicates the freezing point. This is the temperature at which the liquid and solid phases are in equilibrium.

Synthesis of this compound

This compound is commonly synthesized through the esterification of 2-ethylhexanol with acetic acid or via transesterification. The following diagram illustrates a common synthesis pathway.

Caption: Fischer esterification synthesis of this compound.

References

- 1. univarsolutions.com [univarsolutions.com]

- 2. This compound | C10H20O2 | CID 7635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - SEQENS [seqens.com]

- 4. This compound CAS#: 103-09-3 [m.chemicalbook.com]

- 5. This compound Supplier | 103-09-3 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 6. 乙酸-2-乙基己酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-ethyl Hexyl Acetate - Clear Liquid, Boiling Point: 190-200â°c, Density: 0.86 G/cmâ³ | High Purity >99%, Pleasant Odor, Versatile Solvent at Best Price in Mumbai | M P Biomedicals India Pvt. Ltd. [tradeindia.com]

- 8. This compound [stenutz.eu]

- 9. 2-ethyl hexyl acetate, 103-09-3 [thegoodscentscompany.com]

- 10. parchem.com [parchem.com]

- 11. This compound, 99% 250 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylhexyl Acetate: Density and Refractive Index

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two key physical properties of 2-Ethylhexyl acetate (CAS No. 103-09-3): density and refractive index. These parameters are fundamental in the characterization, quality control, and application of this versatile solvent in various industrial and research settings. This document outlines the quantitative values for these properties, details the experimental protocols for their determination, and provides visual workflows for clarity.

Physicochemical Data of this compound

This compound is a clear, colorless liquid with a characteristic mild, sweet, or fruity odor.[1][2] It is an acetate ester known for its role as a high-boiling retarder solvent with low water solubility, making it suitable for use in lacquers, inks, and coatings to promote flow and prevent blushing.[1][3][4]

The density and refractive index are critical for its identification and for ensuring its purity. The following table summarizes the reported values for these properties from various sources.

| Property | Value | Conditions | Reference(s) |

| Density | 0.87 g/mL | at 25 °C | [5][6][7][8] |

| 0.873 g/mL | at 20 °C | [2] | |

| 0.87000 to 0.87600 g/cm³ | at 25.00 °C | [4] | |

| Refractive Index | 1.4204 | at 20 °C | [1] |

| 1.418 (n20/D) | [5][6][7][8] | ||

| 1.4201 | at 20 °C | [9] | |

| 1.410 | [10] | ||

| 1.41700 to 1.42300 | at 20.00 °C | [4] |

Experimental Protocols for Determination

The accurate measurement of density and refractive index is crucial for the quality assessment of this compound. The following sections describe the standard methodologies for these measurements.

Density is defined as the mass of a substance per unit of volume and is typically expressed in g/cm³ or kg/m ³.[11][12] Its value is temperature-dependent.[12] Several established methods are available for the precise measurement of liquid density.

a) Oscillating U-Tube Method

This modern and highly accurate technique measures the density of a liquid by relating it to the oscillation frequency of a U-shaped tube containing the sample.[11][12]

-

Principle: A U-shaped borosilicate glass tube is electronically excited to oscillate at its natural frequency.[12] This frequency changes when the tube is filled with the sample liquid; a higher mass (denser liquid) results in a lower oscillation frequency. The instrument calculates the density based on this frequency change after calibration with fluids of known density (e.g., dry air and ultrapure water).[11]

-

Protocol:

-

Calibration: Calibrate the instrument using two standards of known density, typically dry air and degassed, ultrapure water.

-

Temperature Control: Set the desired measurement temperature (e.g., 20 °C or 25 °C) using the instrument's built-in temperature control system, as density is highly dependent on temperature.[12]

-

Sample Injection: Inject the this compound sample into the clean, dry U-tube using a syringe, ensuring no air bubbles are present.

-

Measurement: Allow the sample to reach thermal equilibrium. The instrument measures the oscillation period and converts it into a density value.

-

Cleaning: After measurement, thoroughly clean the U-tube with appropriate solvents (e.g., ethanol or acetone) and dry it completely before the next measurement.

-

b) Pycnometry

Pycnometry is a classical and reliable method that uses a specific, calibrated glass vessel (a pycnometer) to determine the density of a liquid.[11]

-

Principle: This method involves determining the mass of a known volume of the liquid.[11] The pycnometer has a precisely known volume at a specific temperature.

-

Protocol:

-

Preparation: Thoroughly clean and dry the pycnometer and weigh it precisely on an analytical balance (m_empty).

-

Sample Filling: Fill the pycnometer with this compound, ensuring the liquid reaches the calibration mark. A capillary stopper is often used to ensure a precise volume and remove excess liquid.

-

Thermostatting: Place the filled pycnometer in a thermostatic bath at the desired temperature (e.g., 20 °C) until it reaches thermal equilibrium.

-

Weighing: Carefully dry the outside of the pycnometer and weigh it again (m_filled).

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m_filled - m_empty) / V, where V is the calibrated volume of the pycnometer.

-

The refractive index (or index of refraction) of a material is a dimensionless number that describes how fast light travels through it.[13] It is the ratio of the speed of light in a vacuum to the speed of light in the substance.[13]

Abbe Refractometer Method

The Abbe refractometer is a common laboratory instrument for measuring the refractive index of liquids.[14][15]

-

Principle: The instrument operates based on the principle of total internal reflection at the interface between a prism of high refractive index and the sample liquid.[15] By measuring the critical angle, the refractive index of the sample can be determined.

-

Protocol:

-

Calibration: Check the calibration of the refractometer using a standard of known refractive index, such as distilled water.

-

Cleaning: Ensure the surfaces of both the illuminating and refracting prisms are clean. Use a soft tissue and a suitable solvent like ethanol to clean the prisms, dabbing gently to avoid scratching.[16]

-

Sample Application: Apply a few drops of this compound onto the surface of the lower prism using a pipette.[16]

-

Measurement: Close the prisms carefully to spread the liquid into a thin, uniform film.[16] Turn on the light source and look through the eyepiece. Adjust the coarse and fine control knobs until the boundary line between the light and dark fields is sharp and centered in the crosshairs.[16] If color fringes are visible, adjust the chromatic dispersion compensator until a sharp, achromatic boundary is obtained.

-

Reading: Press and hold the switch to illuminate the scale and read the refractive index value, typically to four decimal places.[16] Record the temperature, as the refractive index is temperature-dependent.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the density and refractive index of this compound.

Caption: Workflow for Density Measurement using the Oscillating U-Tube Method.

Caption: Workflow for Refractive Index Measurement using an Abbe Refractometer.

References

- 1. This compound | C10H20O2 | CID 7635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. univarsolutions.com [univarsolutions.com]

- 3. This compound - SEQENS [seqens.com]

- 4. 2-ethyl hexyl acetate, 103-09-3 [thegoodscentscompany.com]

- 5. This compound 99 103-09-3 [sigmaaldrich.com]

- 6. This compound | 103-09-3 [chemicalbook.com]

- 7. This compound CAS#: 103-09-3 [m.chemicalbook.com]

- 8. chemwhat.com [chemwhat.com]

- 9. parchem.com [parchem.com]

- 10. This compound [stenutz.eu]

- 11. calnesis.com [calnesis.com]

- 12. schmidt-haensch.com [schmidt-haensch.com]

- 13. mt.com [mt.com]

- 14. rudolphresearch.com [rudolphresearch.com]

- 15. tamilnadutesthouse.com [tamilnadutesthouse.com]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of 2-Ethylhexyl Acetate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethylhexyl acetate, a widely used industrial solvent. Understanding its solubility in various media is critical for its application in formulations, reaction chemistry, and extraction processes. This document collates available quantitative data, outlines experimental methodologies for solubility determination, and presents a logical framework for assessing its solubility behavior.

Core Concepts of Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound is an ester with a molecular structure that includes both a polar ester group and a nonpolar eight-carbon alkyl chain. This dual character dictates its solubility profile. While the ester group can engage in dipole-dipole interactions, the long alkyl chain leads to predominantly nonpolar characteristics, making it hydrophobic.

Solubility of this compound in Water

This compound exhibits very low solubility in water.[1][2][3] This is due to the dominance of its hydrophobic alkyl chain, which disrupts the strong hydrogen bonding network of water. Quantitative studies have reported the solubility of this compound in water to be approximately 3.9 mg/L at 20°C .[4][5] Another source provides an estimated value of 38.59 mg/L at 25°C .[6] This limited aqueous solubility is a key consideration in applications such as industrial wastewater treatment and environmental fate assessments.

Summary of Aqueous Solubility Data

| Temperature (°C) | Solubility (g/L) | Reference |

| 20 | 0.0039 | [4][5] |

| 25 | 0.03859 (estimated) | [6] |

Solubility of this compound in Organic Solvents

In contrast to its behavior in water, this compound is readily miscible with a wide range of common organic solvents.[1][7][8] This high solubility is attributed to the favorable van der Waals forces between the nonpolar alkyl chain of the ester and the organic solvent molecules.

While specific quantitative solubility data at various temperatures is not extensively available in readily accessible literature, qualitative assessments consistently report this compound as being miscible with the following solvents:

The term "miscible" implies that this compound and the solvent are soluble in each other in all proportions, forming a single homogeneous phase.

Experimental Protocols for Solubility Determination

The accurate determination of solubility is crucial for process design and development. The following section outlines a general experimental protocol for determining the solubility of a liquid like this compound in a given solvent, based on the widely used shake-flask method.

Shake-Flask Method for Solubility Determination

This method is a standard approach for determining the solubility of a substance in a particular solvent. It involves creating a saturated solution and then measuring the concentration of the solute in that solution.

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (high purity)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The presence of a separate phase of the ester should be visible to ensure that the solution is saturated.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow for the separation of the excess, undissolved this compound. Centrifugation at the same temperature can be used to accelerate this process and ensure a clear supernatant.

-

Sampling and Dilution: Carefully extract a known volume of the clear, saturated supernatant. Be cautious not to disturb the undissolved layer. Dilute the aliquot with a known volume of the pure solvent to a concentration that falls within the calibration range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated analytical method, such as GC-FID, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in a new solvent system.

Caption: A logical workflow for determining the solubility of this compound.

Ternary System: Water + Acetic Acid + this compound

In many industrial applications, such as the extraction of acetic acid from aqueous solutions, the solubility behavior of this compound in a ternary system is of great importance. A key study in this area is titled "Liquid-liquid equilibria of water + acetic acid + 2-ethyl hexyl acetate ternary system." While the full text of this specific paper is not widely available, such studies typically involve the experimental determination of tie-lines and binodal curves for the ternary mixture at different temperatures. This data is then often correlated using thermodynamic models like NRTL or UNIQUAC to predict the phase behavior of the system.

The experimental protocol for determining the liquid-liquid equilibrium (LLE) of such a ternary system generally involves the following steps:

-

Preparation of Mixtures: Prepare a series of mixtures with known overall compositions of water, acetic acid, and this compound within the two-phase region.

-

Equilibration: Vigorously mix the ternary mixtures in a jacketed vessel at a constant temperature for a sufficient time to reach equilibrium.

-

Phase Separation: Allow the mixture to settle and separate into two distinct liquid phases (the aqueous phase and the organic phase).

-

Sampling and Analysis: Carefully sample each phase and determine the concentration of each component in both the aqueous and organic layers using appropriate analytical techniques (e.g., titration for acetic acid, Karl Fischer titration for water, and gas chromatography for this compound).

-

Data Correlation: The experimental tie-line data is then used to construct a ternary phase diagram and can be correlated with thermodynamic models.

The following diagram illustrates the general workflow for a liquid-liquid equilibrium study.

Caption: A general workflow for a liquid-liquid equilibrium (LLE) study.

References

- 1. This compound | C10H20O2 | CID 7635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Eastman [eastman.com]

- 3. univarsolutions.com [univarsolutions.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. This compound CAS#: 103-09-3 [m.chemicalbook.com]

- 6. 2-ethyl hexyl acetate, 103-09-3 [thegoodscentscompany.com]

- 7. specialchem.com [specialchem.com]

- 8. This compound - SEQENS [seqens.com]

GHS Hazard Classification of 2-Ethylhexyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classification for 2-Ethylhexyl acetate (CAS No. 103-09-3). This document synthesizes key data from various safety data sheets and chemical databases to facilitate a thorough understanding of its potential hazards.

GHS Hazard Classification

This compound is a combustible liquid that can cause skin irritation and is toxic to aquatic life.[1] The GHS classification is based on its physicochemical, toxicological, and ecotoxicological properties. The harmonized classification may vary slightly between regulatory bodies; however, the following represents a consensus from multiple sources.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | 4 | No Pictogram Required | Warning | H227: Combustible liquid[1][2][3] |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1][2][3][4][5] | |

| Hazardous to the Aquatic Environment, Acute Hazard | 2 | No Pictogram Required | No Signal Word | H401: Toxic to aquatic life[1][2][3] |

Some sources also indicate the potential for serious eye irritation (Category 2, H319) and respiratory irritation (STOT SE Category 3, H335). However, there is less consensus on these classifications.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior and potential hazards, particularly its flammability.

| Property | Value | Reference |

| Molecular Formula | C10H20O2 | [2] |

| Molecular Weight | 172.26 g/mol | [3] |

| Appearance | Colorless liquid | [6] |

| Odor | Fruity, pleasant odor | [7] |

| Boiling Point | 199 °C (390.2 °F) | [6] |

| Melting Point | -92 °C (-133.6 °F) | |

| Flash Point | 71 °C (159.8 °F) | [6] |

| Autoignition Temperature | 268 °C (514.4 °F) | |

| Vapor Density | 5.93 (Air = 1) | [7] |

| Density | 0.87 g/mL at 25 °C | |

| Solubility in Water | Slightly soluble |

Toxicological Data

Toxicological data is essential for determining the health hazards associated with this compound.

| Endpoint | Species | Route | Value | Classification | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50: >5,000 mg/kg | Not Classified | [2] |

| Acute Dermal Toxicity | Guinea Pig | Dermal | LD50: > 17,400 mg/kg bw | Not Classified | |

| Skin Irritation | Rabbit | Dermal | - | Category 2 | [4][5] |

| Eye Irritation | - | - | - | Not Classified | [2] |

Ecotoxicological Data

The environmental hazards of this compound are primarily related to its toxicity to aquatic organisms.

| Endpoint | Species | Exposure Time | Value | Classification | Reference |

| Acute Aquatic Toxicity | Daphnia sp. | 48 hours | EC50: >1 to ≤10 mg/L | Category 2 | [8] |

Experimental Protocols

The GHS classifications are based on data from standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 401)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animal: Typically the rat.

-

Procedure: A single dose of this compound is administered by gavage to a group of fasted animals. The animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly. A necropsy is performed on all animals at the end of the study.

-

Endpoint: The LD50 (the dose that is lethal to 50% of the test animals) is calculated. For this compound, the LD50 was found to be greater than 5000 mg/kg, which does not meet the criteria for classification for acute oral toxicity.

Acute Dermal Irritation (Based on OECD Guideline 404)

-

Objective: To assess the potential of a substance to cause skin irritation.

-

Test Animal: Typically the albino rabbit.

-

Procedure: A small area of the animal's skin is shaved. A 0.5 mL dose of this compound is applied to the skin and covered with a gauze patch for a 4-hour exposure period. The skin is then observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Endpoint: The mean scores for erythema and edema are calculated. A mean score of ≥ 2.3 and ≤ 4.0 for erythema/eschar or for edema in at least 2 of 3 tested animals is indicative of a skin irritant (Category 2).[4]

Acute Aquatic Toxicity - Daphnia sp. (Based on OECD Guideline 202)

-

Objective: To determine the acute immobilization of Daphnia sp. when exposed to a substance.

-

Test Organism: Daphnia magna (water flea), less than 24 hours old.

-

Procedure: The daphnids are exposed to a range of concentrations of this compound in water for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Endpoint: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated. An EC50 value of >1 to ≤10 mg/L results in a classification of Acute Aquatic Toxicity Category 2.[8]

GHS Classification Logic

The following diagram illustrates the logical workflow for the GHS classification of this compound based on its properties.

This guide is intended for informational purposes and should not be used as a substitute for a comprehensive safety data sheet (SDS) or a formal risk assessment. Always consult the most current SDS for detailed safety information and handling procedures.

References

- 1. oecd.org [oecd.org]

- 2. This compound | 103-09-3 [chemicalbook.com]

- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]

- 4. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound | C10H20O2 | CID 7635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. univarsolutions.com [univarsolutions.com]

- 7. 2-ethyl hexyl acetate, 103-09-3 [thegoodscentscompany.com]

- 8. epa.gov [epa.gov]

Navigating the Laboratory Landscape: A Technical Guide to Handling and Storing 2-Ethylhexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the essential precautions for the safe handling and storage of 2-Ethylhexyl acetate in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research and development activities.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. This data, summarized in Table 1, has been compiled from various safety data sheets.

| Property | Value |

| CAS Number | 103-09-3[1][2][3][4] |

| Molecular Formula | C10H20O2[1] |

| Molecular Weight | 172.27 g/mol [1] |

| Appearance | Colorless liquid[2][4] |

| Odor | Sweet, fruity[5][6] |

| Boiling Point | 192-201 °C (377.6-393.8 °F)[2][4][5] |

| Melting Point | -92 °C (-133.6 °F)[6] |

| Flash Point | 71 °C (159.8 °F)[2][3][4] |

| Autoignition Temperature | 268 °C (514.4 °F)[3][5] |

| Vapor Density | 5.93[2][4] |

| Specific Gravity | 0.870 - 0.873 g/cm³ at 25 °C[1][2][4] |

| Solubility in Water | Immiscible[1][6] |

| Flammability Limits | LEL: 0.76%, UEL: 8.14%[2][4] |

Hazard Identification and Classification

This compound is classified as a combustible liquid and a skin irritant.[1] It is also considered toxic to aquatic life.[1]

GHS Hazard Statements:

Protocols for Safe Handling

Strict adherence to the following protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area.[1][5] The use of a chemical fume hood is recommended, especially when heating the substance or when large quantities are being used. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][4]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]

-

Skin Protection:

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2] However, if engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a suitable respirator should be worn.

Hygiene Practices

-

Wash hands and any exposed skin thoroughly after handling.[2][3][4]

-

Do not eat, drink, or smoke in areas where chemicals are handled or stored.[7]

-

Remove contaminated clothing promptly and wash it before reuse.[1][2][4]

Storage Requirements

Proper storage of this compound is critical to prevent accidents and maintain its stability.

-

General Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[2][4][5]

-

Container: Keep containers tightly closed in their original packaging.[1][5]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[1]

-

Segregation: Do not store with incompatible materials.

Experimental Protocols

Spill Response Protocol

In the event of a spill, the following protocol should be initiated immediately.

Caption: Workflow for this compound Spill Response.

Storage Decision Protocol

The following decision-making process should be followed for the proper storage of this compound.

Caption: Decision Process for this compound Storage.

First-Aid Measures

In case of exposure, the following first-aid measures should be taken immediately:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[2][4]

-

Skin Contact: Immediately wash the skin with plenty of soap and water while removing all contaminated clothing and shoes.[1][2][4] If skin irritation occurs, get medical advice/attention.[1][2][3][4]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[2][4]

-

Ingestion: Clean the mouth with water and get medical attention.[2][4] Do not induce vomiting.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][2][4] Water mist may be used to cool closed containers.[2]

-

Unsuitable Extinguishing Media: Do not use a direct water stream, as it may spread the fire.

-

Specific Hazards: The product is a combustible liquid. Vapors may form explosive mixtures with air.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[1][2][4] Do not allow the chemical to enter drains or waterways.

This guide is intended to provide a framework for the safe handling and storage of this compound. It is not exhaustive, and all laboratory personnel should be thoroughly trained on the specific hazards and procedures relevant to their work. Always refer to the most current Safety Data Sheet (SDS) for this chemical before use.

References

- 1. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 2. fishersci.com [fishersci.com]

- 3. moellerchemie.com [moellerchemie.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Ethyl Hexyl Acetate Manufacturer, Supplier, Exporter [somu-group.com]

- 6. This compound | 103-09-3 [chemicalbook.com]

- 7. echemi.com [echemi.com]

Navigating Chemical Safety: A Technical Guide to Personal Protective Equipment for 2-Ethylhexyl Acetate

For Researchers, Scientists, and Drug Development Professionals